Amorolfine
Overview
Description
Amorolfine is a morpholine antifungal drug that inhibits Δ14-sterol reductase and cholestenol Δ-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis, a fungal infection of the toenails and fingernails .
Mechanism of Action
Target of Action
Amorolfine, a morpholine antifungal drug, primarily targets the fungal enzymes Δ14-sterol reductase and cholestenol Δ-isomerase . These enzymes play a crucial role in the synthesis of ergosterol , a vital component of the fungal cell membrane .
Mode of Action
This compound inhibits the activity of Δ14-sterol reductase and cholestenol Δ-isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of unusual sterically nonplanar sterols . The disruption of the cell membrane’s normal composition interferes with the growth and reproduction of fungi .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts the integrity and function of the membrane . The accumulation of unusual sterols further disrupts the membrane’s structure and function .
Pharmacokinetics
This compound is commonly applied topically in the form of a 5% nail lacquer used to treat onychomycosis (fungal infection of the toe- and fingernails) . It has minimal systemic absorption , and it penetrates and diffuses through the nail plate .
Result of Action
The action of this compound results in the disruption of the fungal cell membrane, preventing the fungus from spreading and causing the infection to clear up over time . The depletion of ergosterol and the accumulation of unusual sterols disrupt the integrity and function of the fungal cell membrane .
Action Environment
This compound is a topical solution for the treatment of toenail infections . Its efficacy can be influenced by factors such as the frequency of application and the extent of the fungal infection . Systemic treatments may be considered more effective . It is approved for sale over the counter in some countries and by prescription in others .
Biochemical Analysis
Biochemical Properties
Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Cellular Effects
This compound’s primary cellular effect is the disruption of fungal cell membrane structure and function . By inhibiting key enzymes in the sterol synthesis pathway, it depletes ergosterol, a critical component of fungal cell membranes. This leads to the accumulation of ignosterol, which disrupts the integrity and function of the cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of D14 reductase and D7-D8 isomerase, enzymes critical to the fungal sterol synthesis pathway . This inhibition disrupts the production of ergosterol, leading to a depletion of this essential component of fungal cell membranes. As a result, ignosterol accumulates in the cell membranes, disrupting their function .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are typically observed over a period of 6 to 12 months . It is applied once each week as a 5% nail lacquer, and its effectiveness in treating toenail onychomycosis ranges from 60% to 71% .
Metabolic Pathways
This compound’s primary metabolic action is the inhibition of the fungal sterol synthesis pathway . It specifically inhibits the enzymes D14 reductase and D7-D8 isomerase, disrupting the production of ergosterol and leading to the accumulation of ignosterol .
Transport and Distribution
This compound is typically applied topically in the form of a nail lacquer
Subcellular Localization
The subcellular localization of this compound is primarily within the fungal cytoplasmic cell membranes . By inhibiting key enzymes in the sterol synthesis pathway, it disrupts the composition of these membranes, leading to the accumulation of ignosterol .
Preparation Methods
Amorolfine can be synthesized using various methods. One common method involves the reaction of 4-iodo-tert-amyl benzene with a morpholine derivative in the presence of a palladium catalyst and a base . The reaction conditions typically involve using N-methylpyrrolidone as a solvent. The product is then purified and converted into its hydrochloride salt form for pharmaceutical use .
Chemical Reactions Analysis
Amorolfine undergoes several types of chemical reactions, including oxidation and substitution reactions. For example, it can be oxidized to form an N-oxide degradation product when exposed to hydrogen peroxide . Common reagents used in these reactions include hydrogen peroxide and various catalysts. The major products formed from these reactions include the N-oxide derivative of this compound .
Scientific Research Applications
Amorolfine has a wide range of scientific research applications. In medicine, it is primarily used to treat fungal infections of the nails and skin . It has also been studied for its potential use in treating other types of fungal infections, such as dermatomycoses . In chemistry, this compound is used as a model compound for studying the inhibition of sterol synthesis pathways in fungi . Additionally, it has applications in the pharmaceutical industry for the development of new antifungal treatments .
Comparison with Similar Compounds
Amorolfine is often compared to other antifungal compounds such as miconazole and terbinafine. While all three compounds are used to treat fungal infections, they have different mechanisms of action and efficacy profiles. Miconazole works by inhibiting the synthesis of ergosterol, similar to this compound, but it is less effective in achieving mycological cure . Terbinafine, on the other hand, inhibits squalene epoxidase, another enzyme involved in ergosterol synthesis . Studies have shown that this compound has a higher concentration in the nail bed compared to terbinafine, making it more effective for treating onychomycosis .
Similar Compounds::- Miconazole
- Terbinafine
- Ciclopirox
Properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLMHIZUIDKOO-AYHJJNSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046690 | |
Record name | Amorolfine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-35-1 | |
Record name | Amorolfine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amorolfine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amorolfine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amorolfine exert its antifungal activity?
A1: this compound disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []
Q2: What are the downstream consequences of this compound's inhibition of ergosterol biosynthesis?
A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, this compound causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]
Q3: Does this compound exhibit fungicidal or fungistatic activity?
A3: this compound demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]
Q4: What is the spectrum of antifungal activity of this compound?
A4: this compound exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]
Q5: Are there any in vitro studies showing synergistic effects of this compound with other antifungals?
A5: Yes, studies have demonstrated synergistic effects when this compound is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]
Q6: Has the efficacy of this compound in treating onychomycosis been evaluated in clinical trials?
A6: Yes, numerous clinical trials have investigated the efficacy of this compound 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]
Q7: Are there advantages to combining this compound nail lacquer with systemic antifungals for onychomycosis treatment?
A7: Yes, meta-analyses and systematic reviews suggest that combining this compound 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []
Q8: Are there any strategies to improve the delivery and stability of this compound?
A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance this compound's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []
Q9: Is there a risk of developing resistance to this compound?
A9: While resistance to this compound is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []
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